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Compound of Interest

Compound Name: 4,4'-Dihydroxytetraphenylmethane

Cat. No.: B110333

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxytetraphenylmethane, also known as Bisphenol BP (BPBP), is an organic
compound belonging to the bisphenol family.[1][2] Its chemical structure features a central
methane carbon atom bonded to two hydroxyphenyl groups and two phenyl groups.[3] Like
other bisphenols, Bisphenol BP is of interest to researchers due to its structural similarity to
Bisphenol A (BPA), a well-known endocrine-disrupting chemical. This guide provides a
comprehensive overview of the characterization of 4,4'-Dihydroxytetraphenylmethane,
including its physicochemical properties, synthesis, analytical methods, and known biological
activities, with a focus on its potential as an endocrine disruptor.

Physicochemical Properties

A summary of the key physicochemical properties of 4,4'-Dihydroxytetraphenylmethane is
presented in Table 1. This data is essential for its handling, formulation, and analysis in a
research setting.

Table 1: Physicochemical Properties of 4,4'-Dihydroxytetraphenylmethane[1][2][3]
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Property Value

CAS Number 1844-01-5

Molecular Formula C25H2002

Molecular Weight 352.43 g/mol

Appearance Off-White to Pale Yellow Solid
Melting Point 296-298 °C

Boiling Point 530.6 £ 45.0 °C (Predicted)

Density 1.203 + 0.06 g/cm3 (Predicted)
Solubility DMSO (Slightly), Methanol (Slightly)
pKa 10.01 + 0.10 (Predicted)

Synthesis and Spectroscopic Characterization
Synthesis

While a specific detailed protocol for the synthesis of 4,4'-Dihydroxytetraphenylmethane is
not readily available in the public domain, a plausible and representative method is the Friedel-
Crafts alkylation of phenol with benzophenone dichloride (or a related benzophenone
derivative) in the presence of a Lewis acid catalyst.[4][5]

Representative Synthetic Protocol:

¢ Reaction: To a stirred solution of excess phenol in a suitable solvent (e.g., nitrobenzene or a
chlorinated solvent), a Lewis acid catalyst such as aluminum chloride (AICIs) is added
portion-wise at a low temperature (0-5 °C). Benzophenone dichloride is then added dropwise
while maintaining the low temperature. The reaction mixture is slowly allowed to warm to
room temperature and stirred for several hours to complete the reaction.

o Work-up: The reaction is quenched by carefully pouring the mixture into ice-water. The
resulting precipitate is collected by filtration, washed with water, and then with a dilute
sodium bicarbonate solution to remove any acidic impurities.
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 Purification: The crude product can be purified by recrystallization from a suitable solvent
system, such as ethanol/water or toluene, to yield pure 4,4'-Dihydroxytetraphenylmethane.
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A representative workflow for the synthesis of 4,4'-Dihydroxytetraphenylmethane.

Spectroscopic Characterization

Detailed *H and 3C NMR spectra for 4,4'-Dihydroxytetraphenylmethane are not widely
published. However, based on its chemical structure, the following spectral features can be
predicted:

e 1H NMR: The spectrum would show complex multiplets in the aromatic region (approximately
0 6.7-7.5 ppm) corresponding to the protons of the phenyl and hydroxyphenyl rings. A singlet

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b110333?utm_src=pdf-body
https://www.benchchem.com/product/b110333?utm_src=pdf-body-img
https://www.benchchem.com/product/b110333?utm_src=pdf-body
https://www.benchchem.com/product/b110333?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

corresponding to the methine proton (ArsC-H) would likely be obscured by the aromatic
signals. The hydroxyl protons would appear as a broad singlet, the chemical shift of which
would be dependent on the solvent and concentration.

e 13C NMR: The spectrum would exhibit several signals in the aromatic region (approximately o
115-160 ppm). The carbon of the hydroxyphenyl ring attached to the hydroxyl group would
appear at a downfield chemical shift (around & 155 ppm). The central methine carbon would
be observed at a characteristic upfield position for a quaternary sp3 carbon attached to four
aromatic rings.

o Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in negative ion
mode would be expected to show a prominent ion corresponding to the deprotonated
molecule [M-H]~ at m/z 351.4.[6]

Analytical Methods

The quantification and detection of Bisphenol BP in various matrices are typically achieved
using chromatographic techniques coupled with mass spectrometry.

Table 2: Analytical Methods for Bisphenol BP Characterization

Technique Description

Reversed-phase HPLC with a C18 column is
commonly used for the separation of
High-Performance Liquid Chromatography bisphenols. Detection can be achieved using UV
(HPLC) or fluorescence detectors. For higher sensitivity
and selectivity, coupling with a mass
spectrometer (LC-MS) is preferred.[7]

Due to the low volatility of bisphenols, a
Gas Chromatography-Mass Spectrometry (GC- derivatization step, such as silylation, is often
MS) required before GC-MS analysis. This method

offers high resolution and sensitivity.

Biological Activity and Mechanism of Action
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The biological activity of 4,4'-Dihydroxytetraphenylmethane is primarily centered around its
potential as an endocrine disruptor, similar to other bisphenols.

Estrogenic and Anti-Androgenic Activity

Bisphenol BP has been shown to exhibit estrogenic activity.[8][9] It can bind to estrogen
receptors (ERa and ER[) and modulate the transcription of estrogen-responsive genes.[8] The
nature of its activity, whether agonistic or antagonistic, may depend on the specific receptor
subtype and cellular context.

Furthermore, many bisphenols, including BPA, have been reported to possess anti-androgenic
properties.[1][2][10][11][12] They can act as antagonists to the androgen receptor (AR), thereby
inhibiting the biological effects of androgens. While specific studies on the androgenic or anti-
androgenic activity of Bisphenol BP are limited, its structural similarity to other anti-androgenic
bisphenols suggests it may have similar effects.
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Interaction of Bisphenol BP with hormone receptors.

Non-Genomic Signhaling Pathways

In addition to the classical genomic pathways involving nuclear hormone receptors, bisphenols
can also elicit rapid, non-genomic effects by activating various intracellular signaling cascades.
[3][13][14] These pathways are often initiated at the cell membrane and can influence a wide
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range of cellular processes, including proliferation, migration, and survival. Key non-genomic
signaling pathways potentially modulated by Bisphenol BP include:

o Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: Activation of this pathway is a
common non-genomic effect of bisphenols and can lead to cell proliferation.

» Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival

and growth and can be activated by some bisphenols.
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Potential non-genomic signaling pathways activated by Bisphenol BP.

Experimental Protocols
MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay is widely used to assess the estrogenic potential of compounds by measuring their
ability to induce the proliferation of the estrogen-responsive human breast cancer cell line,
MCF-7.[15][16][17][18]
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e Cell Culture: MCF-7 cells are maintained in a suitable growth medium (e.g., DMEM)
supplemented with fetal bovine serum (FBS). Prior to the assay, cells are cultured in a
medium containing charcoal-stripped FBS to deplete endogenous estrogens.

o Assay Procedure: Cells are seeded in 96-well plates and allowed to attach. The medium is
then replaced with a medium containing various concentrations of the test compound
(Bisphenol BP) or a positive control (e.g., 173-estradiol). After a defined incubation period
(typically 6 days), cell proliferation is quantified using a suitable method, such as the
sulforhodamine B (SRB) assay or a luciferase-based ATP assay.

» Data Analysis: The proliferative effect is calculated as the ratio of the cell number in the
presence of the test compound to that in the vehicle control.
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Workflow for the MCF-7 cell proliferation assay.

Estrogen Response Element (ERE)-Luciferase Reporter
Gene Assay
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This assay provides a more direct measure of the activation of the estrogen receptor signaling
pathway.[19][20][21]

e Cell Line: A suitable host cell line (e.g., HeLa or MCF-7) is transiently or stably transfected
with two plasmids: one expressing the estrogen receptor (ERa or ER[) and another
containing a luciferase reporter gene under the control of an estrogen response element
(ERE).

o Assay Procedure: The transfected cells are plated in 96-well plates and treated with various
concentrations of the test compound. After an incubation period (typically 24 hours), the cells
are lysed, and luciferase activity is measured using a luminometer.

» Data Analysis: The fold induction of luciferase activity relative to the vehicle control is
calculated to determine the estrogenic potency of the compound.

Conclusion

4,4'-Dihydroxytetraphenylmethane (CAS 1844-01-5) is a member of the bisphenol family
with structural similarities to BPA. The available data suggests that it possesses estrogenic
activity and may also act as an androgen receptor antagonist. Its ability to potentially modulate
non-genomic signaling pathways further highlights its biological relevance. This technical guide
provides a foundational understanding of the physicochemical properties, synthesis, analysis,
and biological characterization of Bisphenol BP, serving as a valuable resource for researchers
in the fields of toxicology, endocrinology, and drug development. Further studies are warranted
to fully elucidate its mechanism of action and to assess its potential risks to human health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. academic.oup.com [academic.oup.com]

e 2. academic.oup.com [academic.oup.com]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://bpsbioscience.com/estrogen-response-element-ere-luciferase-reporter-lentivirus-78764
https://app.raena.ai/summary/n0et4fh59r/luciferase-reporter-assay-for-estrogen-receptor-me
https://pmc.ncbi.nlm.nih.gov/articles/PMC4132978/
https://www.benchchem.com/product/b110333?utm_src=pdf-body
https://www.benchchem.com/product/b110333?utm_src=pdf-custom-synthesis
https://academic.oup.com/toxsci/article/75/1/40/1696229
https://academic.oup.com/toxsci/article-abstract/75/1/40/1696229
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

. mdpi.com [mdpi.com]

. Friedel—Crafts reaction - Wikipedia [en.wikipedia.org]
. jk-sci.com [jk-sci.com]

. mzCloud — Bisphenol BP [mzcloud.org]

. assets.fishersci.com [assets.fishersci.com]

. biorxiv.org [biorxiv.org]

°
© (0] ~ » ol H w

. academic.oup.com [academic.oup.com]

e 10. Anti-androgenic mechanisms of Bisphenol A involve androgen receptor signaling
pathway | CoLab [colab.ws]

e 11. Molecular mechanism of Bisphenol A on androgen receptor antagonism - PubMed
[pubmed.ncbi.nim.nih.gov]

e 12. Predicting anti-androgenic activity of bisphenols using molecular docking and
quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

e 13. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors
and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

» 14. Bisphenol S Disrupts Estradiol-Induced Nongenomic Signaling in a Rat Pituitary Cell
Line: Effects on Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

e 15. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs
[creative-biolabs.com]

e 16. docs.axolbio.com [docs.axolbio.com]

e 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

e 18. mcf7.com [mcf7.com]

e 19. bpshioscience.com [bpsbioscience.com]
e 20. app.raena.ai [app.raena.ai]

e 21. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-
ERa-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [An In-depth Technical Guide to 4,4'-
Dihydroxytetraphenylmethane (CAS 1844-01-5)]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b110333#cas-number-1844-01-5-
characterization]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.mdpi.com/2039-4713/15/6/207
https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction
https://www.jk-sci.com/blogs/resource-center/phenol-alkylation-friedel-crafts-alkylation
https://www.mzcloud.org/compound/reference/9907
https://assets.fishersci.com/TFS-Assets/BID/Methods-&-Protocols/lipofectamine3000-mcf7-protocol.pdf
https://www.biorxiv.org/content/10.1101/112862v1.full-text
https://academic.oup.com/toxsci/article/158/2/431/3849675
https://colab.ws/articles/10.1016%2Fj.tox.2017.06.007
https://colab.ws/articles/10.1016%2Fj.tox.2017.06.007
https://pubmed.ncbi.nlm.nih.gov/31415812/
https://pubmed.ncbi.nlm.nih.gov/31415812/
https://pubmed.ncbi.nlm.nih.gov/27561732/
https://pubmed.ncbi.nlm.nih.gov/27561732/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12185661/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12185661/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3621186/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3621186/
https://www.creative-biolabs.com/immuno-oncology/mcf-7-based-proliferation-assay.htm
https://www.creative-biolabs.com/immuno-oncology/mcf-7-based-proliferation-assay.htm
https://docs.axolbio.com/wp-content/uploads/Protocol-MCF7-Breast-Cancer-Cells-Version-1.0.pdf
https://ntp.niehs.nih.gov/sites/default/files/iccvam/methods/endocrine/mcf7/mcf7-valstudyreport-19jun12-wcv2-draft.pdf
https://mcf7.com/mcf-7-cell-culture/
https://bpsbioscience.com/estrogen-response-element-ere-luciferase-reporter-lentivirus-78764
https://app.raena.ai/summary/n0et4fh59r/luciferase-reporter-assay-for-estrogen-receptor-me
https://pmc.ncbi.nlm.nih.gov/articles/PMC4132978/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4132978/
https://www.benchchem.com/product/b110333#cas-number-1844-01-5-characterization
https://www.benchchem.com/product/b110333#cas-number-1844-01-5-characterization
https://www.benchchem.com/product/b110333#cas-number-1844-01-5-characterization
https://www.benchchem.com/product/b110333#cas-number-1844-01-5-characterization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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